methyl 2-(benzo[d]thiazole-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Description
Methyl 2-(benzo[d]thiazole-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C18H16N4O4S2 and its molecular weight is 416.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . The compound is a benzothiazole derivative , which have been found to have potent inhibitory effects against M. tuberculosis .
Mode of Action
The compound interacts with its target through a process known as molecular docking . This involves the compound binding to a specific site on the target molecule, in this case, a protein called DprE1 . This binding can inhibit the function of the protein, leading to the death of the bacterium .
Biochemical Pathways
arabinogalactan , a key component of the cell wall of M. tuberculosis . This disruption can weaken the cell wall and lead to the death of the bacterium .
Result of Action
The result of the compound’s action is the inhibition of M. tuberculosis growth . By binding to and inhibiting DprE1, the compound disrupts the synthesis of arabinogalactan, weakening the bacterium’s cell wall and leading to its death .
Biological Activity
Methyl 2-(benzo[d]thiazole-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate (CAS Number: 886951-02-6) is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its antimicrobial and anticancer activities, supported by data from recent studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H16N4O4S2, with a molecular weight of 416.5 g/mol . The structure includes a benzothiazole moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds derived from the benzothiazole scaffold, including this compound.
The compound has been shown to inhibit ATP-phosphoribosyl transferase (ATP-PRTase) , an enzyme crucial for the survival of Mycobacterium tuberculosis. In vitro assays demonstrated that it exhibits significant competitive inhibition with half maximal effective concentration (EC50) values indicating potent activity against this pathogen .
Comparative Antimicrobial Efficacy
A comparative analysis of various benzothiazole derivatives revealed that this compound showed superior activity against multiple strains of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
Compound | Target Pathogen | EC50 (µM) | Inhibition Type |
---|---|---|---|
Compound 1 | M. tuberculosis | 0.25 | Competitive |
Methyl Compound | MRSA | 0.15 | Competitive |
Anticancer Activity
The benzothiazole derivatives have also been investigated for their anticancer properties. Compounds similar to this compound have exhibited significant cytotoxic effects in various cancer cell lines.
In Vitro Studies
In vitro assays demonstrated that this compound inhibited cell proliferation in human cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer), with IC50 values ranging from 0.004 to 0.046 µM , indicating strong antiproliferative activity .
Case Studies
- Antitubercular Screening : A study focused on the antitubercular activity of several benzothiazole derivatives found that this compound was among the most effective at inhibiting M. tuberculosis growth.
- Cytotoxicity Assays : In another study assessing various benzothiazole derivatives against cancer cell lines, the compound demonstrated significant cytotoxicity against breast and gastric cancer cells, outperforming many other tested compounds .
Properties
IUPAC Name |
methyl 2-(1,3-benzothiazole-2-carbonylamino)-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S2/c1-26-18(25)22-7-6-9-12(8-22)28-16(13(9)14(19)23)21-15(24)17-20-10-4-2-3-5-11(10)27-17/h2-5H,6-8H2,1H3,(H2,19,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTNALWXNKCDMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.